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Compound of Interest

Compound Name: (-)-Enitociclib

Cat. No.: B3419896

An In-depth Technical Guide to (-)-Enitociclib

Introduction

Enitociclib, also known as BAY 1251152 or VIP152, is a potent and highly selective small-
molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] It is under investigation as an
experimental drug for the treatment of various cancers, particularly hematological malignancies
like multiple myeloma (MM) and MYC-driven lymphomas.[3][4][5] CDKO is a critical component
of the Positive Transcription Elongation Factor b (P-TEFb) complex, which regulates
transcriptional elongation by phosphorylating RNA Polymerase Il (RNAPII).[6][7] By targeting
this fundamental process, enitociclib disrupts the expression of key oncogenes and anti-
apoptotic proteins with short mRNA half-lives, such as MYC and MCL1, leading to cell cycle
arrest and apoptosis in cancer cells.[3][6][8] This document provides a detailed overview of the
chemical structure, properties, mechanism of action, and preclinical data for (-)-Enitociclib,
intended for researchers and drug development professionals.

Chemical Structure and Properties

Enitociclib is a chiral molecule; the clinically investigated compound is the (S)-enantiomer.[2][9]
Its chemical identity and physicochemical properties are summarized below.

Chemical Identity

The structural and identifying information for the active (S)-isomer of Enitociclib is presented in
Table 1.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b3419896?utm_src=pdf-interest
https://www.benchchem.com/product/b3419896?utm_src=pdf-body
https://www.selleckchem.com/products/bay1251152.html
https://www.medkoo.com/products/47757
https://www.medchemexpress.com/racemic-enitociclib.html
https://en.wikipedia.org/wiki/Enitociclib
https://www.researchgate.net/publication/385210285_Enitociclib_a_selective_CDK9_inhibitor_in_vitro_and_in_vivo_preclinical_studies_in_multiple_myeloma
https://pubchem.ncbi.nlm.nih.gov/compound/Enitociclib
https://ashpublications.org/blood/article/140/Supplement%201/10685/487146/Preclinical-Study-of-Enitociclib-a-Selective-CDK9
https://www.medchemexpress.com/racemic-enitociclib.html
https://pubchem.ncbi.nlm.nih.gov/compound/Enitociclib
https://ashpublications.org/bloodneoplasia/article/2/1/100050/525775/Enitociclib-a-selective-CDK9-inhibitor-in-vitro
https://www.benchchem.com/product/b3419896?utm_src=pdf-body
https://www.medkoo.com/products/47757
https://www.chemietek.com/enitociclib----s--bay-1251152-details.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3419896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Identifier Value
(S)-((2-((5-fluoro-4-(4-fluoro-2-
IUPAC Name methoxyphenyl)pyridin-2-yl)amino)pyridin-4-

yl)methyl)(imino)(methyl)-A®-sulfanone[2]

Alternate IUPAC Name

5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-
[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-
2-amine[4][6]

CAS Number

1610408-97-3 ((S)-isomern)[2][4][6]

Synonyms

VIP152, BAY 1251152[2]

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3
=NC=CC(=C3)CS(=N)(=0)C[1][10]

Isomeric SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3
=NC=CC(=C3)C--INVALID-LINK--(=0)C[4][6]

Physicochemical Properties

Key physical and chemical properties of Enitociclib are detailed in Table 2.

Property

Value

Molecular Formula

C19H18F2N402S[2][4][6]

Molecular Weight 404.44 g/mol [2][4]
Exact Mass 404.1119 Da[?]
Solubility Soluble in DMSO (e.g., 81 mg/mL)[1]

Storage (Powder)

3 years at -20°C[1][3]

Storage (Stock Solution)

1 year at -80°C in DMSO[1]

Mechanism of Action

Enitociclib's primary mechanism of action is the selective inhibition of CDK9 kinase activity.[1]
[2] CDK9, in a complex with Cyclin T1, forms the P-TEFb transcription factor.[7] P-TEFb is
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essential for the transition from transcription initiation to productive elongation. It
phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase I
(RNAPII) at serine 2 (Ser2) and serine 5 (Serb) residues.[8][11]

By binding to and blocking the kinase activity of CDK9, enitociclib prevents this critical
phosphorylation event.[1][6] The resulting hypo-phosphorylated RNAPII stalls, leading to a
disruption of transcriptional elongation. This process disproportionately affects the expression
of genes with short-lived mRNA transcripts, which require constant replenishment.[8] Many of
these rapidly transcribed genes encode oncoproteins and anti-apoptotic factors crucial for
cancer cell survival, including MYC and MCLL1.[3][8][12] The subsequent depletion of these
proteins triggers cell cycle arrest and induces apoptosis, showing high efficacy in
transcriptionally addicted tumors.[5][6]

Reduced mRNA ti
(MYC, MCLL, etc.)

Depletion of Oncoproteins
(c-Mye, Mcl-1)

Click to download full resolution via product page

Caption: Mechanism of action of (-)-Enitociclib.
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Biological Activity

Enitociclib demonstrates high potency against its target kinase and robust anti-proliferative
activity in various cancer cell lines.

In Vitro Potency and Selectivity

Enitociclib is a highly potent inhibitor of CDK9 with significant selectivity over other cyclin-
dependent kinases.

Target ICs0 Selectivity
CDK9 3 nM[1][2][13] >50-fold vs. other CDKs[1][2]
CDK2 360 nM[1] ~120-fold

Cellular Activity

The compound effectively inhibits cell viability in cancer cell lines, particularly those derived
from hematologic malignancies.

Cell Line Cancer Type ICs0 Reference

Acute Myeloid

MOLM-13 L eukemia 29 nM [13]
NCI-H929 Multiple Myeloma 36 - 78 nM [31[7]
MM.1S Multiple Myeloma 36 - 78 nM [7]
OPM-2 Multiple Myeloma 36-78nM [31[7]
U266B1 Multiple Myeloma 36 - 78 nM [31[7]

Human Lymphoma

) Lymphoma 43 - 152 nM [14][15]
Panel (35 lines)

Preclinical Studies and Experimental Protocols
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Preclinical studies in both in vitro and in vivo models have validated the mechanism and
demonstrated the anti-tumor efficacy of enitociclib.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of enitociclib on cancer cells.

Cell Plating: Tumor cells are seeded in 96-well plates (e.g., at 5 x 103 cells per well) in their
respective growth medium supplemented with 10% fetal calf serum.[1][8]

o Compound Addition: After 24 hours, the medium is replaced with fresh medium containing
enitociclib at various concentrations (typically ranging from 0.001 to 10 uM) or a DMSO
vehicle control.[1]

 Incubation: Cells are incubated for 96 hours in the presence of the test substance.[1][3]

 Viability Measurement: Cell viability is assessed using methods such as crystal violet
staining or the Alamar Blue assay.[1][8] The results are used to calculate ICso values.

Western Blotting

This protocol is used to confirm the on-target effects of enitociclib by measuring changes in
protein expression and phosphorylation.

o Cell Treatment: Cancer cells (e.g., NCI-H929, OPM-2) are treated with DMSO (vehicle) or
various concentrations of enitociclib (e.g., 0.5 to 1 uM) for specified time points (e.g., up to
24 hours).[8][11]

o Lysate Preparation: Total cell lysates are prepared from the treated cells.

e Immunoblotting: Lysates are subjected to SDS-PAGE, transferred to a membrane, and
probed with primary antibodies against target proteins. Key proteins analyzed include:

o Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3, Mcl-1.[8][11]

o Target Engagement Markers: Phosphorylated RNAPII CTD (Ser2/Ser5), Total RNAPIIL.[8]
[11]
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o Downstream Oncogenes: c-Myc, PCNA.[8][11]

» Detection: Membranes are incubated with a secondary antibody and developed using
chemiluminescence to visualize protein bands.[8]

In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy, tolerability, and pharmacodynamics
of enitociclib in vivo.

e Model System: Immunocompromised mice (e.g., SCID/Beige) are subcutaneously implanted
with human cancer cells (e.g., JIN-3, OPM-2, SU-DHL-10).[7][16]

e Treatment: Once tumors reach a specified volume, mice are randomized into treatment
groups. Enitociclib is typically administered intravenously (IV) on a weekly schedule at doses
ranging from 10-15 mg/kg.[8][16] A vehicle group serves as the control.

o Efficacy Assessment: Tumor volume and mouse body weight are monitored regularly
throughout the study.[16] Survival is also tracked as a primary endpoint.

e Pharmacodynamic (PD) Assessment: For mechanism of action studies, tumors are extracted
at various time points after a single dose. The tissue is then analyzed by qPCR or Western
blotting to confirm target modulation (e.g., inhibition of RNAPII phosphorylation and
downregulation of MYC/MCL1).[7][8]
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Caption: General workflow for an in vivo xenograft study.

Conclusion

(-)-Enitociclib is a potent and selective CDK9 inhibitor with a well-defined mechanism of action
centered on the disruption of transcriptional elongation. Preclinical data strongly support its
activity in cancers that are dependent on the continuous transcription of oncogenes like MYC
and anti-apoptotic genes like MCL1. It has demonstrated significant single-agent efficacy in in
vitro and in vivo models of multiple myeloma and lymphoma.[2][8][16] Furthermore, studies
have shown synergistic effects when enitociclib is combined with other anti-cancer agents,
including bortezomib and lenalidomide.[7][8] These findings provide a robust rationale for its
ongoing clinical investigation as a promising therapeutic agent for patients with aggressive and
refractory hematological malignancies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3419896#enitociclib-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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